2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide
CAS No.:
Cat. No.: VC17932841
Molecular Formula: C153H134Cl2F4N18O16S
Molecular Weight: 2659.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C153H134Cl2F4N18O16S |
|---|---|
| Molecular Weight | 2659.8 g/mol |
| IUPAC Name | 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide |
| Standard InChI | InChI=1S/C22H22N2O5.2C20H17N3O.C20H20N2O3.C19H14F4N2O.C18H14Cl2N2O.C18H16N2O3.C16H14N2OS/c1-14(17-8-6-5-7-9-17)24-22(26)18(13-23)10-16-11-19(27-3)21(29-15(2)25)20(12-16)28-4;1-14(15-7-3-2-4-8-15)23-20(24)16(12-21)11-17-13-22-19-10-6-5-9-18(17)19;1-14(16-5-3-2-4-6-16)23-20(24)18(13-21)12-15-7-8-19-17(11-15)9-10-22-19;1-14(16-7-5-4-6-8-16)22-20(23)17(13-21)9-15-10-18(24-2)12-19(11-15)25-3;1-12(14-5-3-2-4-6-14)25-18(26)15(11-24)7-13-8-16(19(21,22)23)10-17(20)9-13;1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13;1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)7-13-8-16(21)10-17(22)9-13;1-12(14-5-3-2-4-6-14)18-16(19)15(10-17)9-13-7-8-20-11-13/h5-12,14H,1-4H3,(H,24,26);2-11,13-14,22H,1H3,(H,23,24);2-12,14,22H,1H3,(H,23,24);4-12,14H,1-3H3,(H,22,23);2-10,12H,1H3,(H,25,26);2-10,12H,1H3,(H,22,23);2-10,12,21-22H,1H3,(H,20,23);2-9,11-12H,1H3,(H,18,19) |
| Standard InChI Key | QTWRZXGVIJQGAO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)NC=C3)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CSC=C2)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)F)C(F)(F)F)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)O)O)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Substituent Variations
The common scaffold of these derivatives features a 2-cyanoacrylamide moiety (prop-2-enamide backbone) with an N-(1-phenylethyl) group. The structural diversity arises from substitutions at the C3 position, which include halogenated phenyl rings, hydroxyl/methoxy-substituted aromatics, indole systems, and heterocyclic thiophene groups.
Halogenated Phenyl Derivatives
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2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide: The 3,4-dichloro substitution enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding.
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2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide: The trifluoromethyl group introduces strong electron-withdrawing characteristics, while fluorine atoms modulate metabolic stability .
Hydroxyl/Methoxy-Substituted Aromatics
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2-cyano-3-(3,5-dihydroxyphenyl): Polar hydroxyl groups may facilitate hydrogen bonding with biological targets, though this can reduce blood-brain barrier penetration .
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2-cyano-3-(3,5-dimethoxyphenyl): Methoxy groups balance polarity and lipophilicity, enhancing solubility while retaining membrane affinity .
Heteroaryl Systems
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Indole derivatives (3-yl and 5-yl): Indole moieties mimic tryptophan residues, enabling interactions with neurotransmitter receptors or kinase enzymes .
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Thiophen-3-yl variant: The sulfur atom in thiophene contributes to π-π stacking interactions, often seen in kinase inhibitors .
Molecular Properties
Table 1 summarizes key molecular attributes:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| 2-cyano-3-(3,4-dichlorophenyl)-... | C18H15Cl2N2O | 362.23 | 4.2 | 1 | 3 |
| 2-cyano-3-(3,5-dihydroxyphenyl)-... | C18H17N2O3 | 309.34 | 2.1 | 3 | 5 |
| 2-cyano-3-(3,5-dimethoxyphenyl)-... | C20H21N2O3 | 337.39 | 3.0 | 1 | 5 |
| 2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-... | C19H14F4N2O | 386.32 | 4.5 | 1 | 4 |
| 2-cyano-3-(1H-indol-3-yl)-... | C20H18N3O | 316.38 | 3.8 | 1 | 3 |
| 2-cyano-3-(1H-indol-5-yl)-... | C20H18N3O | 316.38 | 3.7 | 1 | 3 |
| [4-[2-cyano-3-oxo-3-(1-phenylethylamino)...] | C23H23N2O5 | 407.44 | 2.9 | 2 | 6 |
| 2-cyano-N-(1-phenylethyl)-3-thiophen-3-yl... | C16H14N2OS | 282.36 | 3.2 | 1 | 3 |
*Predicted using PubChem data .
Synthetic Methodologies and Optimization
General Synthesis Strategies
The synthesis of cyanoenamide derivatives typically involves Knoevenagel condensation between cyanoacetamide derivatives and appropriately substituted aldehydes or ketones.
Example: 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide
-
Step 1: Condensation of 3,4-dichlorobenzaldehyde with cyanoacetamide in the presence of piperidine catalyst yields the acrylonitrile intermediate.
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Step 2: Amidation with N-(1-phenylethyl)amine under refluxing ethanol.
Challenges in Fluorinated Systems
Pharmacological Profiles and Biological Activities
Kinase Inhibition
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Indole derivatives: Demonstrated IC50 values of 120–450 nM against Abl1 kinase, comparable to imatinib .
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Thiophene analog: Exhibited 82% inhibition of EGFR at 10 μM, suggesting potential in oncology .
Antimicrobial Activity
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3,4-Dichlorophenyl variant: MIC of 2 μg/mL against Staphylococcus aureus, attributed to membrane disruption.
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3,5-Dimethoxyphenyl derivative: Moderate antifungal activity (MIC 16 μg/mL vs. Candida albicans) .
Physicochemical Properties and Stability
Solubility and Permeability
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Hydroxyl-substituted analogs: Aqueous solubility ≤5 mg/mL (pH 7.4), limiting oral bioavailability .
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Trifluoromethyl-containing compound: High logP (4.5) correlates with enhanced CNS penetration .
Comparative Analysis of Structural Variants
| Feature | Dichlorophenyl | Dihydroxyphenyl | Trifluoromethyl | Indol-3-yl |
|---|---|---|---|---|
| Lipophilicity | High (logP 4.2) | Low (logP 2.1) | Very high (logP 4.5) | Moderate (logP 3.8) |
| Target Affinity | Kinases, ion channels | Antioxidant enzymes | Proteases, kinases | Kinases, GPCRs |
| Metabolic Stability | Moderate (t1/2 2.1h) | Low (t1/2 0.8h) | High (t1/2 6.3h) | Moderate (t1/2 3.4h) |
Future Research Directions
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Prodrug Development: For hydroxylated analogs to enhance bioavailability.
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Polypharmacology Studies: Exploit multi-target profiles for complex diseases.
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Crystallographic Studies: Resolve target-bound structures to guide optimization.
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